molecular formula C11H11FN2 B11908339 6-Fluoro-2,7-dimethylquinolin-8-amine

6-Fluoro-2,7-dimethylquinolin-8-amine

Cat. No.: B11908339
M. Wt: 190.22 g/mol
InChI Key: DMRZTVMBAWQDJI-UHFFFAOYSA-N
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Description

6-Fluoro-2,7-dimethylquinolin-8-amine is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,7-dimethylquinolin-8-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,7-dimethylquinoline and a fluorinating agent.

    Fluorination: The fluorination of 2,7-dimethylquinoline is achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,7-dimethylquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoro-2,7-dimethylquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,7-dimethylquinolin-8-amine involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2,7-dimethylquinolin-8-amine is unique due to the presence of both fluorine and amine groups, which enhance its biological activity and stability compared to other quinoline derivatives .

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

6-fluoro-2,7-dimethylquinolin-8-amine

InChI

InChI=1S/C11H11FN2/c1-6-3-4-8-5-9(12)7(2)10(13)11(8)14-6/h3-5H,13H2,1-2H3

InChI Key

DMRZTVMBAWQDJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2C=C1)F)C)N

Origin of Product

United States

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